
3,3'-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,3’-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)” is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a phenylene bridge connecting two pyrazole rings, each substituted with a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)” typically involves the condensation of hydrazine derivatives with diketones or their equivalents. A common method might include:
Starting Materials: Phenylhydrazine, 1,4-phenylenediamine, and a diketone.
Reaction Conditions: The reaction is usually carried out in an acidic or basic medium, often with the aid of a catalyst such as acetic acid or sulfuric acid.
Procedure: The reactants are mixed and heated under reflux conditions to facilitate the formation of the pyrazole rings.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups or the pyrazole rings.
Reduction: Reduction reactions could target the nitrogen atoms in the pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the phenyl groups or the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl or pyrazole rings.
科学的研究の応用
Chemistry
Catalysis: The compound might serve as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It could be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Biology and Medicine
Pharmacology: Pyrazole derivatives are known for their biological activity, including anti-inflammatory, analgesic, and antimicrobial properties. This compound might be investigated for similar activities.
Biochemistry: It could be used as a probe or inhibitor in enzymatic studies.
Industry
Dyes and Pigments: The compound might be used in the synthesis of dyes or pigments due to its aromatic structure.
Agriculture: It could be explored as a potential agrochemical, such as a pesticide or herbicide.
作用機序
The mechanism of action would depend on the specific application. In pharmacology, the compound might interact with enzymes or receptors, inhibiting or modulating their activity. The phenyl and pyrazole rings could participate in π-π interactions or hydrogen bonding with biological targets.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
3,3’-(1,4-Phenylene)bis(1H-pyrazol-5(4H)-one): A related compound lacking the phenyl substitution.
Uniqueness
“3,3’-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)” is unique due to its specific substitution pattern and the presence of a phenylene bridge, which might confer distinct electronic and steric properties compared to other pyrazole derivatives.
特性
分子式 |
C24H18N4O2 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
5-[4-(5-oxo-1-phenyl-4H-pyrazol-3-yl)phenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C24H18N4O2/c29-23-15-21(25-27(23)19-7-3-1-4-8-19)17-11-13-18(14-12-17)22-16-24(30)28(26-22)20-9-5-2-6-10-20/h1-14H,15-16H2 |
InChIキー |
LLQMKCRPIDNXHJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN(C(=O)C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045679.png)
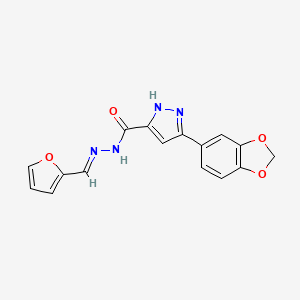
![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12045688.png)
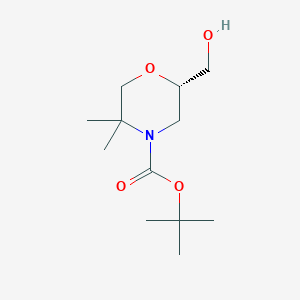
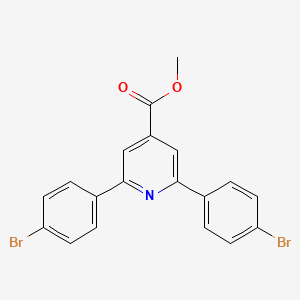

![4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045723.png)
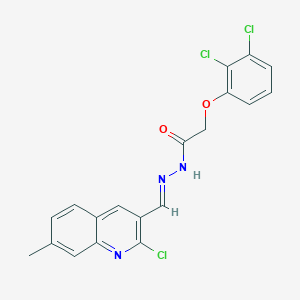

![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)
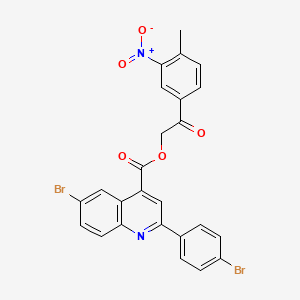
![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)

